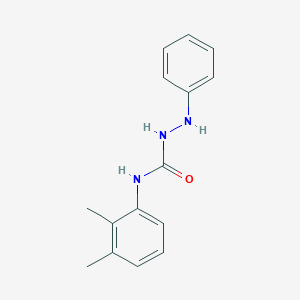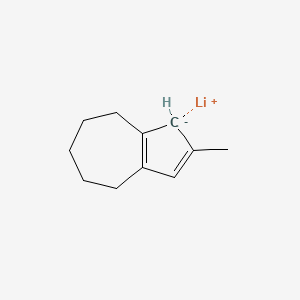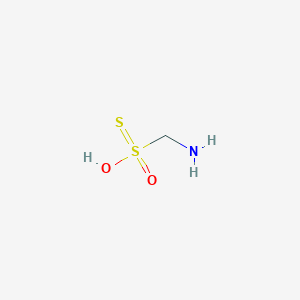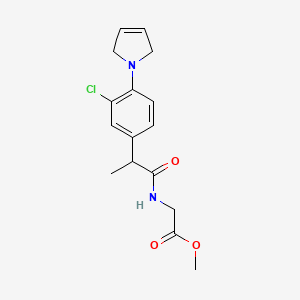
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of an ethyl ester group, a bromopropyl side chain, and a carboxylate group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via nucleophilic substitution reactions. For example, 3-bromopropanol can be reacted with a piperidine derivative in the presence of a base to form the desired product.
Esterification: The carboxylate group can be introduced through esterification reactions. This involves reacting the piperidine derivative with ethyl chloroformate or a similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as thiols, amines, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while reduction and oxidation can lead to different reduced or oxidized forms of the compound.
Applications De Recherche Scientifique
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate depends on its specific application and the molecular targets involved. In general, the compound may interact with various biological molecules, such as enzymes or receptors, through its functional groups. The bromopropyl group can participate in covalent bonding with nucleophilic sites, while the piperidine ring and carboxylate group can contribute to binding interactions.
Comparaison Avec Des Composés Similaires
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (3R)-1-(3-chloropropyl)piperidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (3R)-1-(3-iodopropyl)piperidine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl (3R)-1-(3-fluoropropyl)piperidine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromopropyl group, which can influence its behavior in chemical reactions and biological interactions.
Propriétés
Numéro CAS |
192658-61-0 |
|---|---|
Formule moléculaire |
C11H20BrNO2 |
Poids moléculaire |
278.19 g/mol |
Nom IUPAC |
ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-9H2,1H3/t10-/m1/s1 |
Clé InChI |
HYMOUMXFUKZVRZ-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCCN(C1)CCCBr |
SMILES canonique |
CCOC(=O)C1CCCN(C1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)



![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)



![Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-](/img/structure/B12553895.png)


